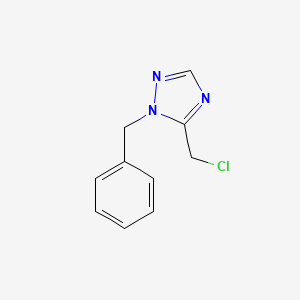

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

描述

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a chloromethyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like triethylamine, in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted triazoles.

Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in solvents like acetonitrile or ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

- Substituted triazoles from nucleophilic substitution.

- Benzyl alcohol or benzaldehyde from oxidation.

- Dihydrotriazole from reduction.

科学研究应用

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: It is used in the development of functional materials, such as polymers and coordination complexes, with unique electronic and optical properties.

Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

作用机制

The mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and chloromethyl groups contribute to the compound’s binding affinity and specificity.

相似化合物的比较

- 1-Benzyl-5-(chloromethyl)-1H-imidazole

- 1-Benzyl-5-(chloromethyl)-1H-tetrazole

- 1-Benzyl-5-(chloromethyl)-1H-pyrazole

Comparison: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and pyrazole analogs, the triazole ring offers greater stability and versatility in chemical modifications. The tetrazole analog, while similar in structure, exhibits different reactivity and binding characteristics due to the additional nitrogen atom in the ring.

生物活性

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various pharmacologically active agents, including antifungal, antibacterial, and anticancer drugs. This article delves into the biological activity of this specific compound, highlighting its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. Studies indicate that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial activity due to their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 1-Benzyl-5-(chloromethyl)-triazole | Staphylococcus aureus | 0.25 µg/mL | Highly effective against MRSA |

| Escherichia coli | 0.5 µg/mL | Comparable to standard antibiotics | |

| Pseudomonas aeruginosa | 0.75 µg/mL | Moderate effectiveness |

The above table summarizes the antibacterial potency of the compound against various strains. Notably, it shows exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong inhibition compared to traditional antibiotics like ciprofloxacin and levofloxacin .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial DNA-gyrase. Molecular docking studies suggest that the triazole moiety acts as a bioisostere for carboxylic acid groups, enhancing binding interactions with the enzyme's active site . This interaction leads to inhibition of DNA replication and ultimately bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives reveal that modifications on the benzyl group significantly influence biological activity. For instance:

- Substituents on the benzyl ring : The presence of electron-withdrawing groups (EWGs) enhances antibacterial activity.

- Chloromethyl group : This substituent has been shown to improve solubility and bioavailability in biological systems.

Table 2: Structure-Activity Relationships of Triazole Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency against Gram-positive bacteria |

| Alkyl groups | Generally lower activity |

| Halogen substitutions | Enhanced binding affinity |

This table illustrates how specific structural modifications can lead to varied biological responses, emphasizing the importance of chemical design in drug development.

Case Studies

Recent research has highlighted several case studies involving derivatives of this compound:

- Study on MRSA : A derivative was tested against MRSA strains showing remarkable potency with an MIC value of 0.25 µg/mL. The study concluded that compounds with a benzyl substituent exhibited superior activity compared to other derivatives .

- Comparative Analysis : In a comparative study with existing antibiotics like ciprofloxacin and levofloxacin, the triazole derivative demonstrated comparable or superior efficacy against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal model studies indicated that the compound exhibited low toxicity while maintaining high antibacterial efficacy, making it a promising candidate for further development .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves two steps:

Hydroxymethylation : Reacting 1H-1,2,4-triazole with paraformaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine .

Alternative approaches may employ nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group . Optimization of reaction time, solvent (e.g., DMF), and temperature is critical for yield improvement.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and regioselectivity (e.g., distinguishing between 1,2,4-triazole isomers) .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for verifying the chloromethyl group’s orientation .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting chlorine isotopes .

Q. What pharmacological activities are associated with structurally similar triazole derivatives?

Methodological Answer: Mannich base derivatives of 1,2,4-triazole exhibit:

- Anticancer activity : Inhibition of kinase enzymes via triazole-thione moieties .

- Antitubercular properties : Disruption of mycobacterial cell wall synthesis .

- Vasorelaxing effects : Modulation of nitric oxide pathways .

Note: These activities are compound-specific; direct biological data for this compound require empirical validation.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole substitution reactions be addressed?

Methodological Answer: Regioselectivity in 1,2,4-triazole derivatives depends on:

- Steric and electronic factors : Electron-withdrawing groups (e.g., chloromethyl) favor substitution at the 5-position .

- Catalytic systems : Transition metals (e.g., CuI) can direct coupling reactions to specific positions .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What solvent effects influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of intermediates by stabilizing charges .

- Solvatochromic studies : UV-Vis spectroscopy can correlate solvent polarity (e.g., using Kamlet-Taft parameters) with reaction rates .

- Microwave-assisted synthesis : Reduces reaction time and solvent volume while improving yield .

Q. How can computational methods aid in studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability) .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays across multiple concentrations to confirm activity thresholds .

- Orthogonal assays : Combine enzyme inhibition studies with cell viability assays (e.g., MTT) to rule off-target effects .

- Structural analogs : Compare results with derivatives (e.g., 3-phenyl vs. 3-methyl substituents) to identify critical functional groups .

属性

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-92-2 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。